

Solubility and stability of 4-(Ethoxymethyl)piperidine in common lab solvents

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Compound of Interest

Compound Name: 4-(Ethoxymethyl)piperidine

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An In-Depth Technical Guide to the Solubility and Stability of 4-(Ethoxymethyl)piperidine

This guide provides a comprehensive technical overview of the solubility and stability of **4-(Ethoxymethyl)piperidine**, a key intermediate in pharmaceutical research and development. An understanding of these fundamental properties is critical for designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical method development. This document synthesizes theoretical principles with practical, field-proven experimental methodologies to provide researchers, scientists, and drug development professionals with a definitive resource.

Physicochemical Properties of 4-(Ethoxymethyl)piperidine

A molecule's solubility and stability are intrinsically linked to its physicochemical characteristics. **4-(Ethoxymethyl)piperidine** possesses a polar piperidine ring, which can act as a hydrogen bond acceptor, and a relatively nonpolar ethoxymethyl side chain. This amphiphilic nature dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of 4-(Ethoxymethyl)piperidine

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	
Appearance	Liquid (Predicted)	
Boiling Point	174-176 °C	[2]
Density	0.92 g/cm ³ (Predicted)	[2]
Predicted XlogP	0.8	[1]
Monoisotopic Mass	143.13101 Da	[1]

Note: XlogP is the predicted logarithm of the octanol/water partition coefficient, suggesting a moderate degree of lipophilicity.

Solubility Profile

The guiding principle for solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[3] The presence of both a polar amine and a nonpolar ether group in **4-(Ethoxymethyl)piperidine** suggests a broad solubility range.

Predicted Solubility in Common Laboratory Solvents

Based on its structure, the following solubility profile is predicted:

- **High Solubility:** Expected in polar protic solvents (e.g., water, ethanol, methanol) where the piperidine nitrogen can participate in hydrogen bonding, and in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) due to favorable dipole-dipole interactions.[4][5]
- **Moderate Solubility:** Expected in less polar solvents like dichloromethane (DCM) and chloroform.
- **Low Solubility:** Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, where the polar piperidine headgroup cannot be effectively solvated.[4]

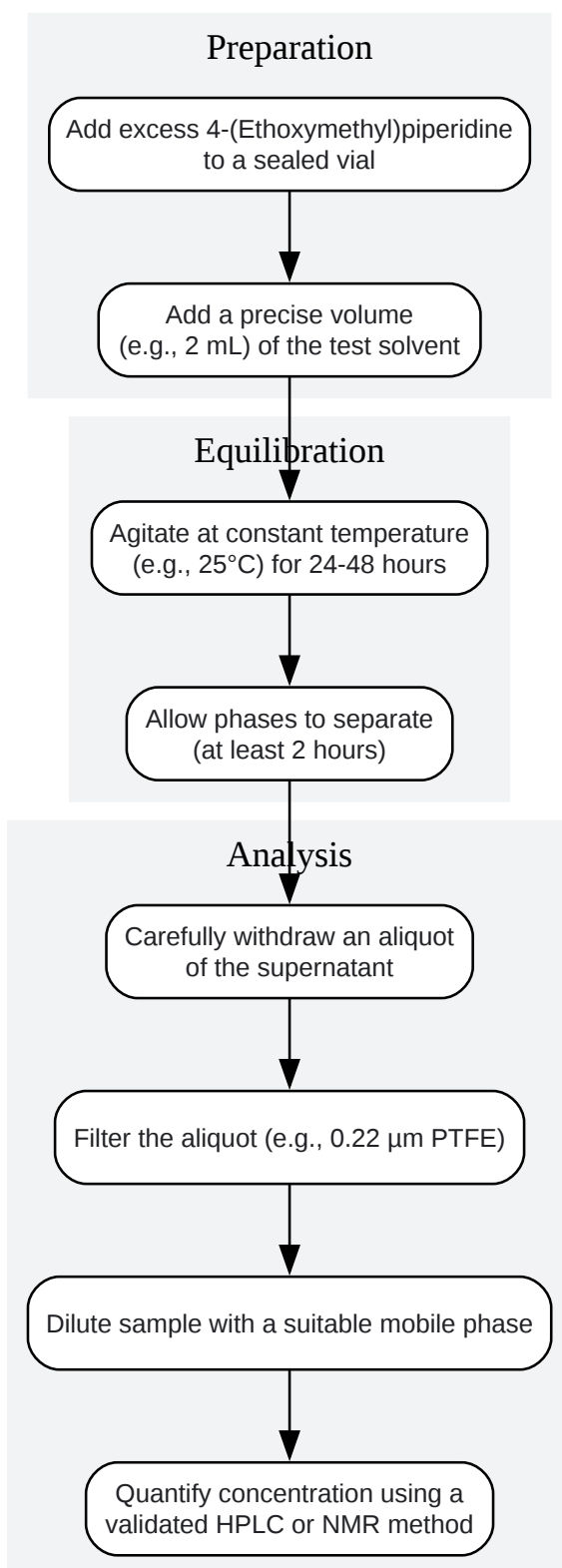
Table 2: Predicted Qualitative Solubility of **4-(Ethoxymethyl)piperidine** at Ambient Temperature

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Ethanol, Methanol	High / Miscible	Capable of hydrogen bonding with the piperidine nitrogen.
Polar Aprotic	Acetonitrile, Acetone, THF, DMSO	High	Strong dipole-dipole interactions solvate the molecule effectively.
Nonpolar Halogenated	Dichloromethane, Chloroform	Moderate to High	Can solvate both polar and nonpolar regions of the molecule.
Nonpolar Aromatic	Toluene	Moderate	π -stacking interactions with the solvent are absent.
Nonpolar Aliphatic	Hexane, Cyclohexane	Low	Ineffective solvation of the polar piperidine ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative data, the industry-standard shake-flask method is recommended.^[3] This protocol establishes equilibrium between the dissolved and undissolved compound, providing a precise measure of solubility.

Workflow for Solubility Determination



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

- Preparation: To a series of glass vials, add an excess amount of **4-(Ethoxymethyl)piperidine**. The key is to ensure undissolved liquid remains after equilibration.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected laboratory solvent to its respective vial.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.
- Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved compound to settle.^[5]
- Sampling: Carefully withdraw a known volume of the clear supernatant.
- Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microdroplets.
- Analysis: Accurately dilute the filtrate with a suitable solvent and quantify the concentration using a pre-validated analytical method, such as HPLC or qNMR.

Stability Profile

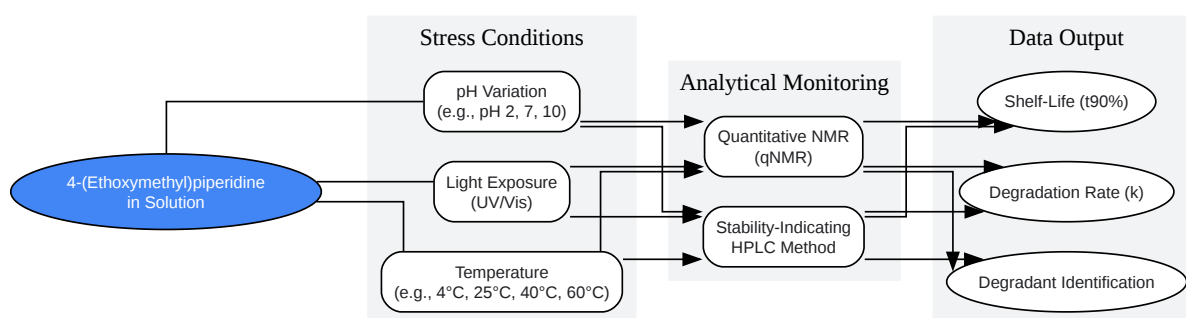
Assessing the stability of **4-(Ethoxymethyl)piperidine** is crucial for determining appropriate storage conditions and predicting its shelf-life.^[6] Degradation is typically influenced by pH, temperature, and light.^{[7][8]}

Factors Influencing Stability

- pH: Piperidine derivatives are basic and can exist as the free base or a protonated salt. Extreme pH values can catalyze degradation. While the ether linkage is generally stable, harsh acidic conditions could potentially lead to hydrolysis. Studies on similar piperidine-containing molecules show that stability is often greatest near a neutral pH.^{[9][10]}

- Temperature: Elevated temperatures can accelerate degradation reactions.[6][8] An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to estimate the activation energy required for degradation and predict shelf-life at various storage temperatures.[10]
- Light: Photodegradation can occur if the molecule contains chromophores that absorb UV or visible light. While the **4-(Ethoxymethyl)piperidine** structure lacks strong chromophores, photostability studies are still recommended as part of a comprehensive stability assessment.
- Oxidation: The piperidine nitrogen can be susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.

Stability Assessment Overview



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Caption: Logical overview of a forced degradation stability study.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is performed to identify potential degradation products and pathways.

Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of **4-(Ethoxymethyl)piperidine** in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions:
 - Acid/Base Hydrolysis: Treat aliquots of the stock solution with HCl and NaOH to achieve final pH values of approximately 2 and 10, respectively. Maintain a control sample at neutral pH.
 - Thermal Stress: Store aliquots at various temperatures (e.g., 40°C, 60°C, 80°C) protected from light. Maintain a control sample at the recommended storage temperature (e.g., 4°C). [\[6\]](#)
 - Oxidative Stress: Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). [\[10\]](#)
 - Photolytic Stress: Expose an aliquot to a controlled source of UV/Vis light, alongside a control sample wrapped in foil.
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
- Sample Quenching: Neutralize the acid/base samples and quench any remaining oxidant if necessary.
- Quantification: Analyze all samples using a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect the formation of any degradation products.

Analytical Methodologies

Robust analytical methods are essential for accurately quantifying **4-(Ethoxymethyl)piperidine** in solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

Since **4-(Ethoxymethyl)piperidine** lacks a strong UV chromophore, direct UV detection is challenging. Derivatization or the use of alternative detection methods is necessary.[\[11\]](#)[\[12\]](#) A more direct approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

Example HPLC-CAD Method Protocol:

- Column: Atlantis C18 (150 x 4.6 mm, 3.5 μ m) or similar reversed-phase column.[\[13\]](#)
- Mobile Phase: An isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in water and acetonitrile (e.g., 90:10 v/v). HFBA acts as an ion-pairing agent to improve retention on the reversed-phase column.[\[13\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.[\[13\]](#)
- Detector: Charged Aerosol Detector (CAD), Nitrogen pressure at 35 psi.[\[13\]](#)
- Injection Volume: 10 μ L.
- Rationale: This method is effective for compounds with no UV chromophore. The use of an ion-pairing agent is a key technique for retaining small, polar, basic compounds on a C18 column. The method should be validated for linearity, precision, and specificity to ensure it is stability-indicating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for both qualitative and quantitative analysis.[\[14\]](#) [\[15\]](#) It can be used to confirm the structure of the compound and its degradation products, as well as to quantify its concentration in solution.

Quantitative NMR (qNMR) Protocol:

- Sample Preparation: Accurately weigh a sample of the solution (from the solubility or stability experiment) into an NMR tube.

- **Internal Standard:** Add a precise amount of a certified internal standard. The standard should have a simple spectrum with at least one peak that does not overlap with any signals from the analyte or solvent (e.g., maleic acid, dimethyl sulfone).
- **Solvent:** Use a deuterated solvent (e.g., D₂O, Methanol-d₄, Chloroform-d) for the lock signal.
- **Acquisition:** Acquire a ¹H NMR spectrum ensuring complete relaxation of all relevant signals (a long relaxation delay, e.g., 5 times the longest T₁ value, is critical).
- **Analysis:** Integrate a well-resolved signal from **4-(Ethoxymethyl)piperidine** and a signal from the internal standard. The concentration of the analyte can be calculated based on the known concentration of the internal standard and the ratio of the integrals.
- **Rationale:** qNMR is a primary analytical method that does not require a reference standard of the analyte itself for calibration. It is particularly useful for identifying and quantifying unknown degradation products in stability studies.[\[16\]](#)

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

- **Handling:** Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[17\]](#)[\[18\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[19\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[17\]](#) Keep away from heat, sparks, and open flames.[\[20\]](#) For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended to minimize potential oxidative and thermal degradation.

Conclusion

4-(Ethoxymethyl)piperidine is a versatile chemical intermediate with a predictable solubility and stability profile based on its amphiphilic structure. It is expected to be highly soluble in polar organic solvents and moderately soluble in less polar media, with limited solubility in nonpolar aliphatic hydrocarbons. Its stability is primarily influenced by pH and temperature, with

optimal stability expected under neutral, refrigerated, and light-protected conditions. The experimental protocols and analytical methodologies detailed in this guide provide a robust framework for researchers to quantitatively determine these properties, facilitating effective process development, formulation, and quality control in any scientific endeavor involving this compound.

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